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molecular formula C8H10O3S B1619560 Methanol, [(4-methylphenyl)sulfonyl]- CAS No. 2182-69-6

Methanol, [(4-methylphenyl)sulfonyl]-

Cat. No. B1619560
M. Wt: 186.23 g/mol
InChI Key: BXEXEGLXXGXRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053373

Procedure details

Formaldehyde and p-toluenesulfinic acid were reacted together to produce hydroxymethyl-p-tolylsulfone according to the following procedure:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([OH:11])=[O:10])=[CH:5][CH:4]=1>>[OH:2][CH2:1][S:9]([C:6]1[CH:7]=[CH:8][C:3]([CH3:12])=[CH:4][CH:5]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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